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molecular formula C13H13N B081568 3-Methyl-[1,1'-biphenyl]-2-amine CAS No. 14294-33-8

3-Methyl-[1,1'-biphenyl]-2-amine

Cat. No. B081568
M. Wt: 183.25 g/mol
InChI Key: NTRUIXLRNRHYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05302720

Procedure details

3-Methyl-2-nitrobiphenyl (1 g) was heated at 90°-95° C. for 28 hours with hydrated sodium sulphide (4.5 g) and ethanol (25 ml) to give 2-amino-3-methyl-biphenyl (m.p. 66°-67° C.) which was recrystallised from hexane and converted into its hydrochloride salt.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrated sodium sulphide
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:14]([O-])=O)=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1>C(O)C>[NH2:14][C:3]1[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][C:4]=1[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C(=C(C=CC1)C1=CC=CC=C1)[N+](=O)[O-]
Name
hydrated sodium sulphide
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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